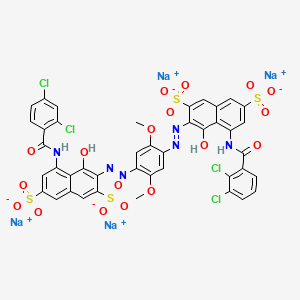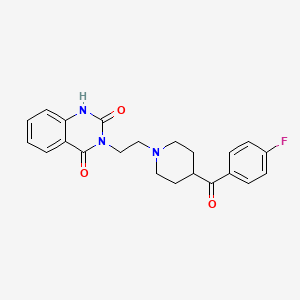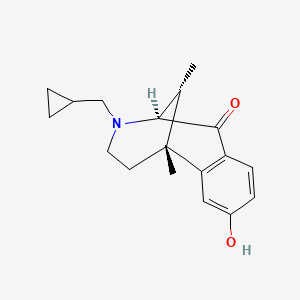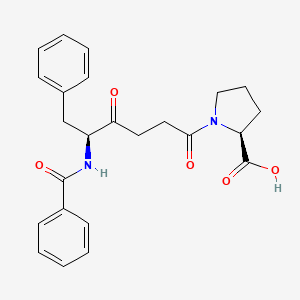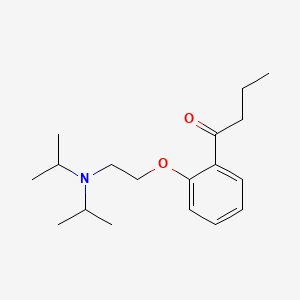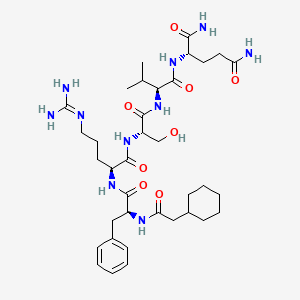
N-(环己基乙酰)-L-苯丙氨酰-L-精氨酰-L-丝氨酰-L-缬氨酰-L-谷氨酰胺
描述
KKI 7 is an analogue peptide.
科学研究应用
生化意义和酶相互作用
研究表明,分子中存在的精氨酸、谷氨酸等氨基酸对各种生化过程至关重要。例如,精氨酸在激活N-乙酰谷氨酸合成酶方面发挥着关键作用,这对于肝脏中尿素循环调节至关重要,突显了该分子对代谢途径的潜在影响(Kawamoto & Tatibana, 1983)。此外,精氨酸参与蛋白质精氨化,这是一种后转录修饰过程,强调了其在蛋白质代谢和心血管发育中的重要性(Kwon et al., 2002)。
对蛋白质合成和修饰的影响
分子中特定氨基酸的存在表明其在蛋白质合成和修饰中发挥作用。氨基酸如谷氨酸和精氨酸与酶的催化合成和相互作用表明它们对调节重要代谢途径(如尿素循环和氨基酸代谢)的贡献(Wu & Morris, 1998)。这可能对理解疾病机制和开发治疗策略产生影响。
在代谢性疾病中的治疗潜力
N-(环己基乙酰)-L-苯丙氨酰-L-精氨酰-L-丝氨酰-L-缬氨酰-L-谷氨酰胺的结构组分,特别是谷氨酸和精氨酸等氨基酸,在调节代谢过程中发挥作用。研究已经突出了它们在治疗代谢性疾病(如尿素循环障碍)中的潜力,通过补充或调节酶活性,指向该分子可能的治疗应用(Scaglia, 2010)。
作用机制
Target of Action
KKI 7, also known as N-(Cyclohexylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-L-glutamamide, is a peptide analog . The primary targets of KKI 7 are the GH3 IAA–amino acid conjugating enzymes . These enzymes play a central role in auxin inactivation .
Mode of Action
KKI 7 interacts with its targets, the GH3 IAA–amino acid conjugating enzymes, by inhibiting their function . This inhibition leads to an overaccumulation of IAA, a phytohormone essential for plant development .
Biochemical Pathways
The biochemical pathway affected by KKI 7 is the auxin inactivation pathway . In this pathway, IAA is initially conjugated with L-amino acids by the GH3 acyl amido synthetase family to form IAA-amino acid conjugates . Two major conjugates, IAA-aspartate (IAA-Asp) and IAA glutamate (IAA-Glu), function as temporal storage forms of IAA . The inhibition of GH3 proteins by KKI 7 disrupts this pathway, leading to an overaccumulation of IAA .
Result of Action
The molecular and cellular effects of KKI 7’s action involve the disruption of auxin homeostasis in plants . By inhibiting the GH3 proteins, KKI 7 prevents the formation of IAA-amino acid conjugates, leading to an overaccumulation of IAA . This disrupts the normal growth and development processes regulated by IAA .
生化分析
Biochemical Properties
N-(Cyclohexylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-L-glutamamide plays a significant role in biochemical reactions due to its interaction with specific enzymes, proteins, and other biomolecules. This compound is known to interact with kallikreins, a group of serine proteases involved in various physiological processes, including blood coagulation, inflammation, and tissue remodeling . The interaction between N-(Cyclohexylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-L-glutamamide and kallikreins is characterized by its ability to inhibit the enzymatic activity of kallikreins, thereby modulating their physiological functions.
Cellular Effects
N-(Cyclohexylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-L-glutamamide exerts various effects on different types of cells and cellular processes. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, N-(Cyclohexylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-L-glutamamide can modulate the activity of signaling pathways involved in inflammation and immune response, leading to changes in the expression of genes associated with these processes . Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of N-(Cyclohexylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-L-glutamamide involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of kallikreins, inhibiting their enzymatic activity and preventing the cleavage of their substrates . This inhibition leads to a downstream effect on various physiological processes regulated by kallikreins. Furthermore, N-(Cyclohexylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-L-glutamamide can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Cyclohexylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-L-glutamamide can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that N-(Cyclohexylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-L-glutamamide can have sustained effects on cellular function, including prolonged inhibition of kallikrein activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of N-(Cyclohexylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-L-glutamamide vary with different dosages in animal models. At lower doses, this compound can effectively inhibit kallikrein activity without causing significant adverse effects . At higher doses, N-(Cyclohexylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-L-glutamamide may exhibit toxic effects, including disruption of normal physiological processes and potential toxicity to specific organs. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.
Metabolic Pathways
N-(Cyclohexylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-L-glutamamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . Additionally, N-(Cyclohexylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-L-glutamamide can modulate the activity of metabolic pathways associated with energy production and utilization, thereby affecting the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of N-(Cyclohexylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-L-glutamamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within cells . Once inside the cells, N-(Cyclohexylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-L-glutamamide can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments.
Subcellular Localization
N-(Cyclohexylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-L-glutamamide exhibits specific subcellular localization, which can influence its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . The subcellular localization of N-(Cyclohexylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-L-glutamamide can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-cyclohexylacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58N10O8/c1-21(2)30(35(54)43-24(31(38)50)15-16-28(37)48)46-34(53)27(20-47)45-32(51)25(14-9-17-41-36(39)40)44-33(52)26(18-22-10-5-3-6-11-22)42-29(49)19-23-12-7-4-8-13-23/h3,5-6,10-11,21,23-27,30,47H,4,7-9,12-20H2,1-2H3,(H2,37,48)(H2,38,50)(H,42,49)(H,43,54)(H,44,52)(H,45,51)(H,46,53)(H4,39,40,41)/t24-,25-,26-,27-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRVUZFZOUAQCT-DJNSEWAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58N10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921121 | |
| Record name | 2-[4-Benzyl-14-{[1,3-bis(imidic acid)propyl]imino}-7-(3-carbamimidamidopropyl)-1-cyclohexyl-2,5,8,11,14-pentahydroxy-10-(hydroxymethyl)-13-(propan-2-yl)-3,6,9,12-tetraazatetradeca-2,5,8,11-tetraen--yl]pentanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113584-01-3 | |
| Record name | KKI 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113584013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-Benzyl-14-{[1,3-bis(imidic acid)propyl]imino}-7-(3-carbamimidamidopropyl)-1-cyclohexyl-2,5,8,11,14-pentahydroxy-10-(hydroxymethyl)-13-(propan-2-yl)-3,6,9,12-tetraazatetradeca-2,5,8,11-tetraen--yl]pentanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



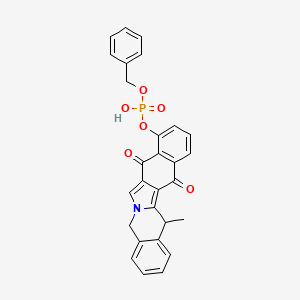
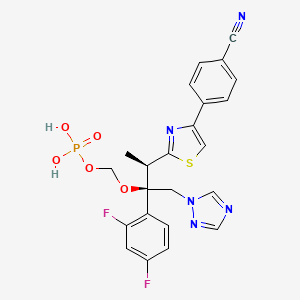

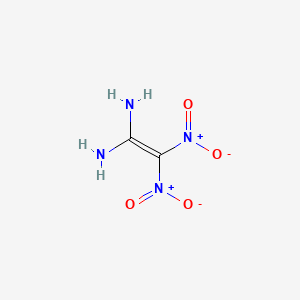
![(2S,4S)-4-amino-1-[(2E)-3-carboxyprop-2-enoyl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B1673587.png)
